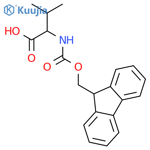

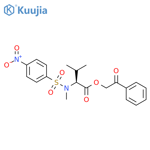

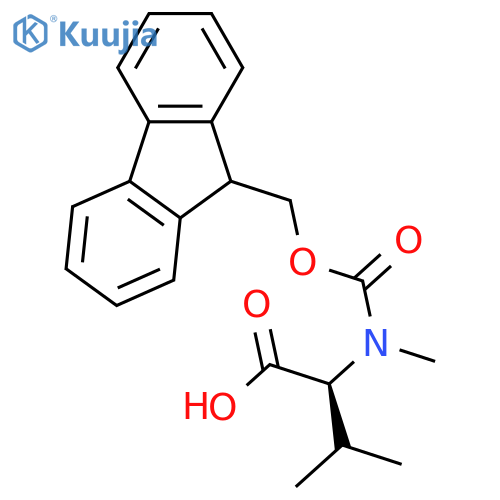

Cas no 84000-11-3 (Fmoc-N-Me-Val-OH)

Fmoc-N-Me-Val-OH Propriétés chimiques et physiques

Nom et identifiant

-

- Fmoc-N-methyl-L-valine

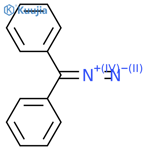

- N-(9-Fluorenylmethyloxycarbonyl)-N-methyl-L-valine

- Fmoc-N-Me-Val-OH

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine

- N-(9-Fluorenylmethoxycarbonyl)-N-methylvaline

- (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylbutanoic acid

- Fmoc-L-MeVal-OH

- Fmoc-Nalpha-methyl-L-valine

- Fmoc-N-Me-L-Valine

- <i>N<

- Fmoc-MeVal-OH

- N-Fmoc-N-methyl-L-valine

- L-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-

- (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methyl-butanoic acid

- Fmoc-N-a-methyl-L-val

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine (ACI)

- (2S)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl](methyl)amino)-3-methylbutanoic acid

-

- MDL: MFCD00153395

- Piscine à noyau: 1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m0/s1

- La clé Inchi: YCXXXPZNQXXRIG-IBGZPJMESA-N

- Sourire: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N(C)[C@H](C(=O)O)C(C)C

- BRN: 4560212

Propriétés calculées

- Qualité précise: 353.16300

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 26

- Nombre de liaisons rotatives: 6

- Complexité: 498

- Surface topologique des pôles: 66.8

Propriétés expérimentales

- Dense: 1.214

- Point de fusion: 187-190 °C

- Indice de réfraction: 1.588

- Coefficient de répartition de l'eau: Slightly soluble in water and dimethyl formamide.

- Le PSA: 66.84000

- Le LogP: 3.97650

- Rotation spécifique: -68 º (c=1% in DMF)

- Activités optiques: [α]20/D −68.0±3°, c = 1% in DMF

Fmoc-N-Me-Val-OH Informations de sécurité

- Mot signal:Warning

- Description des dangers: H315; H319; H335

- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:3

- Instructions de sécurité: S22; S24/25

- Niveau de danger:IRRITANT

- Conditions de stockage:2-8°C

Fmoc-N-Me-Val-OH Données douanières

- Code HS:2922509090

- Données douanières:

Code douanier chinois:

2922509090Résumé:

2922509090. Autres aminoalcools Phénols \ acides aminés Phénols et autres composés aminés oxygénés. TVA: 17.0%. Taux de remboursement: 13.0%. Conditions réglementaires: AB. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

Éléments de déclaration:

Nom du produit, teneur en ingrédients, utilisation, couleur de l'éthanolamine et de ses sels à déclarer, emballage de l'éthanolamine et de ses sels à déclarer

Conditions réglementaires:

A. bordereau de dédouanement des marchandises entrantes

B. bordereau de dédouanement des marchandises sortantesCatégorie d'inspection et de quarantaine:

R. inspection de surveillance sanitaire des aliments importés

S. inspection sanitaire des produits alimentaires exportésRésumé:

2922509090. Autres aminoalcophénols, Phénols d'acides aminés et autres composés aminés à fonction oxygénée. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

Fmoc-N-Me-Val-OH PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044531-10g |

Fmoc-N-Me-Val-OH |

84000-11-3 | 98% | 10g |

¥165.00 | 2024-07-28 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F1165-1G |

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine |

84000-11-3 | >98.0%(T)(HPLC) | 1g |

¥70.00 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F48470-25g |

Fmoc-N-Me-Val-OH |

84000-11-3 | 97% | 25g |

¥328.0 | 2023-09-07 | |

| eNovation Chemicals LLC | D482799-250mg |

FMOC-N-ME-VAL-OH |

84000-11-3 | 97% | 250mg |

$120 | 2023-09-03 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809969-100g |

Fmoc-N-methyl-L-valine |

84000-11-3 | 98% | 100g |

¥2,398.00 | 2022-01-14 | |

| AAPPTec | MFV101-5g |

Fmoc-MeVal-OH |

84000-11-3 | 5g |

$120.00 | 2024-07-19 | ||

| AAPPTec | MFV101-25g |

Fmoc-MeVal-OH |

84000-11-3 | 25g |

$480.00 | 2024-07-19 | ||

| TRC | F641020-100mg |

Fmoc-N-Me-Val-OH |

84000-11-3 | 100mg |

$64.00 | 2023-05-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OB910-5g |

Fmoc-Nalpha-methyl-L-valine |

84000-11-3 | 97% | 5g |

250.0CNY | 2021-08-04 | |

| Key Organics Ltd | AS-19173-10MG |

Fmoc-N-methyl-L-valine |

84000-11-3 | >98% | 10mg |

£51.00 | 2023-09-07 |

Fmoc-N-Me-Val-OH Méthode de production

Synthetic Routes 1

2.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ; 3 h, rt

2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

2.3 Reagents: Sodium carbonate Solvents: Water ; pH 9; rt → 0 °C

2.4 Solvents: 1,4-Dioxane ; 3 h, 0 °C

2.5 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Synthetic Routes 2

2.1 Reagents: Trifluoroacetic acid , Triethylsilane Solvents: Acetonitrile ; 2 h, 75 °C

Synthetic Routes 3

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 12 h, rt

Synthetic Routes 4

2.1 Reagents: Trifluoroacetic acid , Triethylsilane Solvents: Chloroform ; 24 - 72 h, rt

Synthetic Routes 5

1.2 Reagents: Methanol , Diisopropylethylamine Solvents: Dichloromethane ; 10 min, rt

1.3 Solvents: Dichloromethane ; 4 h, rt

1.4 Reagents: Thiophenol , Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt

1.5 Solvents: Dimethylformamide ; 2 h, rt

1.6 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 2 h, rt

1.7 Reagents: Acetic acid , 2,2,2-Trifluoroethanol Solvents: Dichloromethane ; 2 h, rt

Synthetic Routes 6

Synthetic Routes 7

2.1 Reagents: Trifluoroacetic acid , Triethylsilane Solvents: Chloroform

Synthetic Routes 8

2.1 Solvents: Dichloromethane ; rt; 1.5 h, rt

3.1 Reagents: Thioglycolic acid , Sodium methoxide Solvents: Methanol , Acetonitrile ; 40 min, 50 °C

4.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 1 h, pH 8, rt

5.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Toluene ; 1 h, rt

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

1.2 Reagents: Diisopropylethylamine ; 0 °C

Synthetic Routes 12

1.2 Reagents: Methanol ; 0.5 h, rt

Synthetic Routes 13

2.1 Solvents: Dichloromethane ; 40 min, rt

3.1 Solvents: Dichloromethane ; rt; 1.5 h, rt

4.1 Reagents: Thioglycolic acid , Sodium methoxide Solvents: Methanol , Acetonitrile ; 40 min, 50 °C

5.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 1 h, pH 8, rt

6.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Toluene ; 1 h, rt

Synthetic Routes 14

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.3 Reagents: Sodium carbonate Solvents: Water ; pH 9; rt → 0 °C

1.4 Solvents: 1,4-Dioxane ; 3 h, 0 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Synthetic Routes 15

2.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 1 h, pH 8, rt

3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Toluene ; 1 h, rt

Synthetic Routes 16

2.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene

3.1 Reagents: Trifluoroacetic acid , Triethylsilane Solvents: Chloroform

Synthetic Routes 17

2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Toluene ; 1 h, rt

Synthetic Routes 18

1.2 Solvents: Dimethylformamide ; 1 h, rt

2.1 Solvents: Dichloromethane ; 1 h, rt

3.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ; 3 h, rt

3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

3.3 Reagents: Sodium carbonate Solvents: Water ; pH 9; rt → 0 °C

3.4 Solvents: 1,4-Dioxane ; 3 h, 0 °C

3.5 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Synthetic Routes 19

2.1 Reagents: Thioglycolic acid , Sodium methoxide Solvents: Methanol , Acetonitrile ; 40 min, 50 °C

3.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 1 h, pH 8, rt

4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Toluene ; 1 h, rt

Synthetic Routes 20

Fmoc-N-Me-Val-OH Raw materials

- 2-Bromoacetophenone

- NALPHA-9-Fluorenylmethoxycarbonyl-L-pipecolinic acid

- L-Valine, N-methyl-N-[(4-nitrophenyl)sulfonyl]-, 2-oxo-2-phenylethyl ester

- N-methyl-L-valine benzhydryl ester

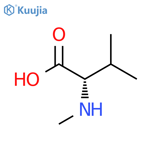

- L-Valine

- N-Methyl-L-valine

- (9H-fluoren-9-yl)methyl chloroformate

- Fmoc-N-Me-Val-OH

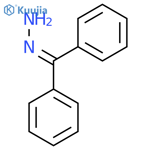

- 1,1-Diphenyldiazomethane (>90%)

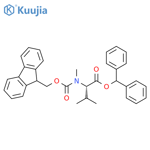

- L-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, diphenylmethyl ester

- Fmoc-L-Val-OH

- (diphenylmethylidene)hydrazine

Fmoc-N-Me-Val-OH Preparation Products

Fmoc-N-Me-Val-OH Littérature connexe

-

Yen Chin Koay,Jeanette R. McConnell,Yao Wang,Shelli R. McAlpine RSC Adv. 2015 5 59003

-

Kiew-Ching Lee,Teck-Peng Loh Chem. Commun. 2006 4209

-

Rubí Zamudio-Vázquez,Sa?ka Ivanova,Miguel Moreno,Maria Isabel Hernandez-Alvarez,Ernest Giralt,Axel Bidon-Chanal,Antonio Zorzano,Fernando Albericio,Judit Tulla-Puche Chem. Sci. 2015 6 4537